molecular formula C3H6N4OS B069630 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one CAS No. 183376-67-2

4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one

Cat. No. B069630
M. Wt: 146.17 g/mol
InChI Key: WOZRRBOCVCBQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one, commonly known as ATSMT, is a heterocyclic compound with potential biological activities. It belongs to the class of 1,2,4-triazole derivatives and has been extensively studied for its wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The exact mechanism of action of ATSMT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in various metabolic processes.

Biochemical And Physiological Effects

ATSMT has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been reported to enhance the immune system and exhibit neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of ATSMT is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel drugs. However, its low solubility in water and poor bioavailability are major limitations for its use in lab experiments.

Future Directions

There are several future directions for the research on ATSMT. One potential area of focus is the development of new synthetic methods for the preparation of ATSMT and its analogs. Another area of research could be the investigation of its potential role in the treatment of various diseases, such as cancer, diabetes, and inflammation. Additionally, the development of novel drug delivery systems for ATSMT could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, ATSMT is a heterocyclic compound with potential biological activities. Its broad spectrum of activities makes it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

ATSMT can be synthesized by various methods, including the reaction of 4-amino-3-mercapto-1,2,4-triazole with chloroacetic acid, followed by cyclization in the presence of sodium hydroxide. Another method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with acetic anhydride, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

ATSMT has been widely studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been investigated for its role in the treatment of diabetes, inflammation, and neurological disorders.

properties

CAS RN

183376-67-2

Product Name

4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one

Molecular Formula

C3H6N4OS

Molecular Weight

146.17 g/mol

IUPAC Name

4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8)

InChI Key

WOZRRBOCVCBQEB-UHFFFAOYSA-N

SMILES

C(C1=NNC(=O)N1N)S

Canonical SMILES

C(C1=NNC(=O)N1N)S

synonyms

3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI)

Origin of Product

United States

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